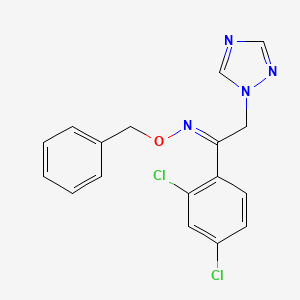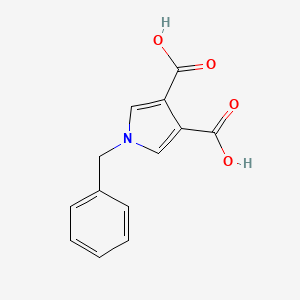
Multiflorenol
Übersicht
Beschreibung
Multiflorenol is a triterpene alcohol that can be obtained from the bark of Gelonium multiflorum A. Juss . It belongs to the class of pentacyclic triterpenoids, which are known for their diverse biological activities and structural complexity . The molecular formula of this compound is C₃₀H₅₀O, and it has a molecular weight of 426.72 g/mol .
Wirkmechanismus
Target of Action
Multiflorenol, a triterpene alcohol, has been found to target the Epstein-Barr virus early antigen (EBV-EA) and peroxisome proliferator-activated receptor gamma (PPARG) .
EBV-EA is a viral antigen that plays a crucial role in the replication and transformation of the Epstein-Barr virus. PPARG, on the other hand, is a nuclear receptor that regulates the storage, mobilization, differentiation, and insulin sensitivity of adipocytes .
Mode of Action
This compound inhibits the in vitro activation of EBV-EA induced by the tumor promoter phorbol 12-myristate 13-acetate in a concentration-dependent manner . This suggests that this compound may have potential anti-tumor properties.
In the case of PPARG, this compound acts as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binding to PPARG leads to the activation of the receptor, which then influences various biological functions related to adipocyte metabolism.
Biochemical Pathways
The first committed step in triterpenoid biosynthesis, which includes the synthesis of this compound, is the cyclization of epoxysqualene into various triterpene alcohol isomers . This reaction is catalyzed by oxidosqualene cyclases (OSCs). The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .
Pharmacokinetics
Computational prediction has been used to evaluate this compound as a potential anti-diabetic drug candidate
Result of Action
Its inhibition of ebv-ea activation suggests potential anti-tumor effects . Its role as a PPARG agonist also suggests it may influence adipocyte metabolism, potentially impacting conditions like diabetes .
Biochemische Analyse
Biochemical Properties
Multiflorenol interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the in vitro activation of Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter phorbol 12-myristate 13-acetate (TPA) in a concentration-dependent manner .
Cellular Effects
Its ability to inhibit the activation of EBV-EA suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit the activation of EBV-EA, suggesting that it may interact with this protein and potentially others .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through the cyclization of 2,3-oxidosqualene, a process catalyzed by friedelane-type triterpene cyclases . This process involves the joining of six isoprene units together to form the branched long-chain hydrocarbon squalene .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Multiflorenol kann durch Cyclisierung von 2,3-Oxidosqualen synthetisiert werden, einem häufigen Vorläufer in der Triterpenoidbiosynthese . Die Cyclisierungsreaktion wird durch Oxidosqualen-Cyclasen katalysiert, die die Bildung verschiedener Triterpenalkohol-Isomere erleichtern . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme, die hochenergetische Zwischenprodukte während des Cyclisierungsprozesses stabilisieren .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die Extraktion aus natürlichen Quellen wie der Rinde von Gelonium multiflorum A. Juss . Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von Reinigungsschritten, um die Verbindung in reiner Form zu isolieren . Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden häufig eingesetzt, um die Reinheit und Qualität des extrahierten Multiflorenols zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Multiflorenol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Multiflorenol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie:
- Wird als Vorläufer bei der Synthese anderer komplexer Triterpenoide verwendet .
- Wird auf seine einzigartigen strukturellen Eigenschaften und seine Reaktivität in der organischen Synthese untersucht .
Biologie:
- Untersucht man seine Rolle bei pflanzlichen Abwehrmechanismen und sein Vorkommen in pflanzlichen Cuticularwachsen .
- Man erforscht sein Potenzial als natürliches Insektenabwehrmittel .
Medizin:
- Zeigt antitumorfördernde Wirkungen, indem es die Aktivierung des Epstein-Barr-Virus-Frühantigens (EBV-EA) durch Tumorpromotoren hemmt .
- Potenzielle therapeutische Anwendungen in der Krebsbehandlung aufgrund seiner zytotoxischen Aktivität gegenüber menschlichen Krebszelllinien .
Industrie:
- Wird in der Formulierung von Naturprodukten und Kosmetika aufgrund seiner bioaktiven Eigenschaften eingesetzt .
- Wird bei der Entwicklung von umweltfreundlichen Pestiziden und Herbiziden eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: this compound zielt auf Enzyme ab, die an der Biosynthese von Triterpenoiden beteiligt sind, wie z. B. Oxidosqualen-Cyclasen.
Beteiligte Signalwege: Die Verbindung entfaltet ihre Wirkung durch die Modulation von Signalwegen, die mit Zellproliferation, Apoptose und Virusreplikation zusammenhängen.
Vergleich Mit ähnlichen Verbindungen
Multiflorenol kann mit anderen ähnlichen Triterpenalkoholen verglichen werden, wobei seine Einzigartigkeit hervorgehoben wird:
Ähnliche Verbindungen:
Taraxasterol: Bekannt für seine entzündungshemmenden und leberschützenden Wirkungen.
Ψ-Taraxasterol: Zeigt ähnliche biologische Aktivitäten wie Taraxasterol, jedoch mit geringfügigen strukturellen Unterschieden.
Einzigartigkeit von this compound:
- Die einzigartigen strukturellen Merkmale von this compound, wie z. B. seine spezifische Anordnung von Hydroxylgruppen, tragen zu seinen unterschiedlichen biologischen Aktivitäten bei .
- Seine Fähigkeit, die Aktivierung des Epstein-Barr-Virus-Frühantigens (EBV-EA) zu hemmen, unterscheidet es von anderen Triterpenalkoholen .
- Das Vorkommen von this compound in bestimmten Pflanzenarten wie Gelonium multiflorum A. Juss trägt zu seiner Einzigartigkeit und seinem Potenzial für gezielte Anwendungen bei .
Eigenschaften
IUPAC Name |
(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFUASMRJUVZJP-GIIHIBIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177231 | |
| Record name | Multiflorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2270-62-4 | |
| Record name | Multiflorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Multiflorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MULTIFLORENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)









![5-(Methylthio)benzo[d][1,3]dioxole](/img/structure/B1626388.png)


